Clemeprol

Anticholinergic side effects Muscarinic receptor Antidepressant tolerability

Clemeprol (BRL 14342, CAS 71827-56-0) is a substituted 3-amino-1,1-diaryl-2-propanol that acts as an orally active serotonin-norepinephrine reuptake inhibitor (SNRI) and anticholinergic agent. Originally developed by Beecham Group PLC, its molecular formula is C17H20ClNO (MW 289.80), featuring a meta-chloro substitution on one phenyl ring and a dimethylamino group.

Molecular Formula C17H20ClNO
Molecular Weight 289.8 g/mol
Cat. No. B8497046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemeprol
Molecular FormulaC17H20ClNO
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESCN(C)CC(C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C17H20ClNO/c1-19(2)12-16(20)17(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,16-17,20H,12H2,1-2H3
InChIKeyYXOXPPZXGQCEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Source Clemeprol (BRL 14342) for Preclinical Depression Research: A Distinct Substituted 3-Amino-1,1-Diaryl-2-Propanol SNRI


Clemeprol (BRL 14342, CAS 71827-56-0) is a substituted 3-amino-1,1-diaryl-2-propanol that acts as an orally active serotonin-norepinephrine reuptake inhibitor (SNRI) and anticholinergic agent [1]. Originally developed by Beecham Group PLC, its molecular formula is C17H20ClNO (MW 289.80), featuring a meta-chloro substitution on one phenyl ring and a dimethylamino group [2]. Clemeprol was selected as the lead candidate from a structure-activity relationship (SAR) series of diarylpropanol analogs based on its favorable balance of in vivo efficacy in rodent depression models and a markedly reduced peripheral anticholinergic burden relative to imipramine [1][3].

Why Clemeprol (BRL 14342) Cannot Be Replaced by Generic SNRIs or Other Diarylpropanol Analogs in Research


Simple substitution of Clemeprol with other serotonin-norepinephrine reuptake inhibitors (e.g., venlafaxine, duloxetine) or even structurally related diarylpropanols fails because Clemeprol occupies a unique position in the SAR landscape defined by Clark et al. (1979) [1]. The meta-chloro substituent on one aryl ring was explicitly identified as critical for achieving the optimal balance between central monoamine reuptake inhibition and minimization of peripheral anticholinergic effects—a profile not replicated by the unsubstituted parent compound 3-(dimethylamino)-1,1-diphenyl-2-propanol or other analogs within the series [1]. Furthermore, Clemeprol is employed as a racemic mixture where both R and S enantiomers exhibit similar pharmacological activity, a stereochemical feature that may differ from chiral SNRI comparators [2].

Clemeprol (BRL 14342) Quantitative Differentiation Evidence: Anticholinergic Burden, Enantiomeric Profile, and In Vivo Activity


Peripheral Anticholinergic Activity of Clemeprol Markedly Lower Than Imipramine in Isolated Tissue Assays

In the SAR study by Clark et al. (1979), the propensity of Clemeprol and its analogs to cause undesirable peripheral anticholinergic effects was evaluated using isolated tissue assays. All compounds tested, including Clemeprol, were described as 'markedly less active than imipramine on this parameter' [1]. This qualitative differentiation was a primary factor in the selection of Clemeprol for further development, as imipramine's clinical utility is limited by its pronounced anticholinergic side effects [1].

Anticholinergic side effects Muscarinic receptor Antidepressant tolerability

Clemeprol Enantiomers Display Equivalent Pharmacological Activity, Simplifying Racemic Formulation Use

Clemeprol exists as an enantiomeric mixture of R and S isomers. According to the pharmacological characterization by Clark et al. (1980), both isomers show similar pharmacological activity [1]. This contrasts with many chiral drugs where one enantiomer is substantially more active or contributes disproportionately to adverse effects, potentially simplifying experimental design and data interpretation when using the racemate.

Stereochemistry Enantiomeric potency Racemic mixture

Clemeprol Demonstrates Dose-Dependent Inhibition of Reserpine-Induced Hypothermia in Rodent Depression Models

Clemeprol exerts a dose-dependent inhibition of reserpine-induced hypothermia in mice, a classical animal model used to screen for antidepressant activity . This in vivo pharmacodynamic readout distinguishes Clemeprol from compounds that lack robust central monoamine reuptake inhibition. The reserpine-reversal assay was a core component of the screening cascade that identified Clemeprol as the lead candidate within the diarylpropanol series [1].

Reserpine reversal Hypothermia model In vivo antidepressant screening

Clemeprol Inhibits 6-Hydroxydopamine-Induced Brain Noradrenaline Depletion, Confirming Central NET Engagement

Clemeprol inhibits 6-hydroxydopamine (6-OHDA)-induced depletion of brain noradrenaline (NA) in rodent models . 6-OHDA is a selective catecholaminergic neurotoxin, and its ability to deplete NA is dependent on uptake via the norepinephrine transporter (NET). Clemeprol's blockade of this effect provides direct evidence of central NET occupancy in vivo, a key mechanistic feature that may differentiate it from SNRIs with preferential peripheral or serotoninergic bias.

Noradrenergic neurotoxicity 6-OHDA lesion NET target engagement

Clemeprol Selected from Diarylpropanol SAR Series as Optimal Candidate Balancing Efficacy and Side Effect Liability

The 1979 J. Med. Chem. study synthesized and evaluated a series of substituted 3-amino-1,1-diaryl-2-propanol analogs [1]. Among this series, Clemeprol (compound 20) was explicitly chosen for further evaluation based on the combination of 'good activity in biochemical and pharmacological animal models of depression, together with its relative lack of anticholinergic side effects' [1]. This rational, data-driven selection from a defined chemical series provides a level of characterization and benchmarking that single-compound procurement from non-validated sources does not offer.

Lead optimization SAR Candidate selection

Clemeprol (BRL 14342) Optimal Use Cases: Preclinical Antidepressant Research, SNRI Reference Standard, and Historical SAR Benchmarking


Preclinical Rodent Model of Depression: Reserpine Reversal and 6-OHDA Lesion Studies

Clemeprol serves as a mechanistically defined tool compound for rodent depression models. Its dose-dependent inhibition of reserpine-induced hypothermia and blockade of 6-OHDA-induced NA depletion make it suitable as a positive control for NET/SERT dual engagement studies. Researchers can leverage the published SAR context [1] to interpret results relative to the broader diarylpropanol chemical space.

Anticholinergic Side Effect Profiling: Differentiating SNRI Mechanisms from Tricyclic Antidepressants

Because Clemeprol was explicitly characterized as having markedly lower peripheral anticholinergic activity than imipramine [1], it is a valuable comparator in studies dissociating monoamine reuptake inhibition from muscarinic receptor-mediated side effects. This application is particularly relevant for screening newer SNRI candidates where low anticholinergic burden is a desired feature.

Stereochemical Pharmacology: Investigating Enantiomer-Independent SNRI Activity

Clemeprol's unique property of having both R and S enantiomers exhibit similar pharmacological activity [2] makes it an informative reference compound for studies examining the impact of chirality on SNRI pharmacology. It can serve as a baseline in comparative studies against enantiomerically resolved SNRIs such as levomilnacipran.

Historical SAR Benchmarking: Validating Computational Models Against a Well-Characterized Lead Series

Computational chemists and cheminformaticians can use Clemeprol and the broader Clark et al. (1979) diarylpropanol series [1] as a benchmark dataset for validating predictive models of antidepressant activity, anticholinergic liability, and multi-parameter optimization. The explicit documentation of why Clemeprol was selected over its analogs provides a rare, decision-rich ground truth for machine learning applications in drug discovery.

Quote Request

Request a Quote for Clemeprol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.